1,2,4,5-Tetrathiane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

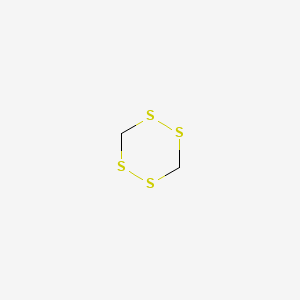

1, 2, 4, 5-Tetrathiane, also known as S-tetrathiane, belongs to the class of organic compounds known as tetrathianes. These are organic compounds containing a tetrathiane ring, which is a six-member saturated aliphatic ring made up of four sulfur atoms and two carbon atoms. Within the cell, 1, 2, 4, 5-tetrathiane is primarily located in the cytoplasm. Outside of the human body, 1, 2, 4, 5-tetrathiane can be found in mushrooms. This makes 1, 2, 4, 5-tetrathiane a potential biomarker for the consumption of this food product.

科学研究应用

Chemical Properties and Structure

1,2,4,5-Tetrathiane is classified as a tetrathiane, characterized by a six-membered ring consisting of four sulfur atoms and two carbon atoms. Its chemical formula is C2H4S4, with a molecular weight of approximately 156.31 g/mol. The compound exhibits interesting reactivity due to the presence of multiple sulfur atoms, which can participate in various chemical reactions.

Food Science Applications

-

Flavor Compound in Mushrooms :

- This compound has been identified as a volatile compound in certain mushrooms, such as Agaricus bisporus and Pleurotus ostreatus. Its presence contributes to the characteristic aroma of these mushrooms and may serve as a biomarker for their consumption .

- A study highlighted the role of this compound in the flavor profile of shiitake mushrooms (Lentinus edodes), indicating its significance in food processing and sensory evaluation .

-

Potential Health Benefits :

- Research indicates that sulfur-containing compounds like this compound may possess antioxidant properties. These properties are beneficial for human health and could be leveraged in functional foods aimed at disease prevention.

Organic Synthesis Applications

-

Synthesis of Sulfur-Rich Compounds :

- This compound can be synthesized through various chemical pathways involving thioketones and elemental sulfur. For instance, studies have demonstrated its formation via fluoride anion-catalyzed reactions that promote sulfurization processes . This property makes it valuable for creating other sulfur-rich compounds used in materials science and organic synthesis.

- Reactivity in Diels-Alder Reactions :

Medicinal Chemistry Applications

Case Studies

常见问题

Q. What are the primary synthetic routes for 1,2,4,5-tetrathiane, and how do reaction conditions influence product purity and yield?

Basic Research Question

this compound is synthesized via cyclization of sulfur-containing precursors, such as dithiols or disulfides, under controlled oxidative conditions. Key methods include:

- Thiol-disulfide exchange reactions using sulfur monochloride (S2Cl2) or elemental sulfur .

- Ring-closing reactions of 1,2-ethanedithiol with sulfur donors, often requiring anhydrous conditions to prevent hydrolysis .

Methodological considerations: - Temperature : Elevated temperatures (>80°C) favor ring formation but may lead to side reactions (e.g., polysulfide byproducts).

- Solvent polarity : Polar solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) improve cyclization efficiency .

Data Table :

| Method | Precursor | Reagent | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| S2Cl2-mediated | 1,2-ethanedithiol | S2Cl2 | 65–75 | >90% |

| Elemental sulfur | 1,3-dithiolane | S8 | 50–60 | 85–90% |

Q. How does the conformational equilibrium of this compound differ from cyclohexane derivatives, and what experimental techniques validate these dynamics?

Advanced Research Question

this compound adopts a chair conformation as the dominant form due to reduced 1,3-diaxial interactions compared to cyclohexane. Key findings:

- Energy barrier : Chair-to-twist interconversion has a ΔG‡ of 14.5 kcal/mol, determined via dynamic NMR spectroscopy .

- Substituent effects : Methyl groups at positions 3 and 6 stabilize the twist-boat conformation (0.47 kcal/mol preference over chair) by alleviating steric strain .

Methodological Recommendations : - Use variable-temperature NMR to observe ring-flipping dynamics.

- Compare experimental data with force field calculations for validation .

Data Contradiction : - Unsubstituted tetrathiane favors the chair (1.4 kcal/mol more stable than twist) , while methyl-substituted analogues favor the twist-boat .

Q. What analytical methods are most effective for detecting this compound in complex matrices like fermented foods?

Basic Research Question

this compound is a volatile sulfur compound in fermented/pickled foods (e.g., shiitake mushrooms). Detection strategies include:

- HS-SPME-GC-MS : Headspace solid-phase microextraction paired with GC-MS provides sensitivity at ng/L levels .

- E-nose arrays : Rapid screening for sulfur volatiles, validated against GC-MS .

Methodological Optimization : - SPME fiber selection : Carboxen/PDMS fibers show higher affinity for polysulfides .

- Ion monitoring : Use m/z 152 (molecular ion) and 124 (fragment) for specificity .

Q. How do structural modifications of this compound impact its stability and reactivity in redox reactions?

Advanced Research Question

The sulfur-rich ring undergoes redox-driven ring expansion/contraction:

- Reduction : Cleavage of S–S bonds yields dithiols or trithiolanes .

- Oxidation : Forms sulfoxides or sulfones, depending on oxidizing agents (e.g., H2O2 vs. meta-chloroperbenzoic acid) .

Data Gaps : - Asymmetric substitution patterns (e.g., spiro systems) remain underexplored, with limited methods for stereoselective synthesis .

Q. What contradictions exist between computational predictions and experimental data on the electronic structure of this compound?

Advanced Research Question

Force field calculations align well with NMR-derived conformational energies (ΔG = 1.4 kcal/mol for chair vs. twist) . However, discrepancies arise in:

- Charge distribution : DFT studies overestimate electron density at sulfur atoms compared to X-ray photoelectron spectroscopy (XPS) data.

- Reactivity predictions : Computed HOMO-LUMO gaps do not fully explain nucleophilic attack patterns observed experimentally .

Q. How can researchers address challenges in quantifying this compound in biological systems due to its instability?

Methodological Focus

- Derivatization : Stabilize the compound via alkylation (e.g., methyl iodide) to form thioethers .

- Low-temperature storage : Preserve samples at –80°C under inert gas (N2) to prevent degradation .

Q. What toxicological data are available for this compound, and how should safety protocols be designed for laboratory handling?

Basic Research Question

- Mutagenicity : Negative in Salmonella Ames tests for 3,6-diethyl-1,2,4,5-tetrathiane (NOEL = 0.3 mg/kg bw/day) .

- Safety protocols : Use nitrile gloves, fume hoods, and eye protection (ANSI Z87.1-compliant goggles) .

Q. Why does this compound occur in fermented foods, and what metabolic pathways produce it?

Basic Research Question

Produced via microbial sulfur metabolism in Lactobacillus spp.:

属性

CAS 编号 |

291-22-5 |

|---|---|

分子式 |

C2H4S4 |

分子量 |

156.3 g/mol |

IUPAC 名称 |

1,2,4,5-tetrathiane |

InChI |

InChI=1S/C2H4S4/c1-3-5-2-6-4-1/h1-2H2 |

InChI 键 |

VXTWQLLUXWBOGW-UHFFFAOYSA-N |

SMILES |

C1SSCSS1 |

规范 SMILES |

C1SSCSS1 |

熔点 |

132-133°C |

Key on ui other cas no. |

291-22-5 |

物理描述 |

Solid |

同义词 |

1,2,4,5-tetrathiane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。